molecular formula C17H14ClN3OS2 B2933864 N-(3-chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide CAS No. 864917-17-9

N-(3-chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide

Cat. No.: B2933864
CAS No.: 864917-17-9
M. Wt: 375.89
InChI Key: XTFXQECGKZVXFQ-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C17H14ClN3OS2 and its molecular weight is 375.89. The purity is usually 95%.
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Scientific Research Applications

Molecular Structure and Intermolecular Interactions

Research on compounds structurally related to N-(3-chlorophenyl)-2-((3-(p-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide, like N-{2-[(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, has highlighted their intricate molecular structures and intermolecular interactions. These studies reveal how various intermolecular forces, such as hydrogen bonds and π interactions, contribute to the 3D arrangement of the molecules, potentially affecting their reactivity and binding affinity in biological systems or materials applications (Boechat et al., 2011).

Synthesis and Antimicrobial Activity

The synthesis and evaluation of derivatives, including novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives, demonstrate the versatility of these compounds in generating bioactive molecules. These derivatives have been identified through carbodiimide condensation catalysis, offering a convenient method for creating compounds with potential antimicrobial properties (Yu et al., 2014).

Crystal Structure Analysis

Further investigations into the crystal structures of similar compounds, such as 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, provide insights into their molecular orientations and the types of intermolecular interactions that stabilize their structures. Understanding these structural details is crucial for designing molecules with desired physical and chemical properties (Saravanan et al., 2016).

Anticancer Activity and QSAR Studies

Some derivatives in this family have been synthesized and assessed for their anticancer activity, with quantitative structure-activity relationship (QSAR) studies helping to elucidate the structural features important for activity against cancer cells. These studies contribute to the ongoing search for new anticancer agents and provide a foundation for the rational design of more effective therapies (Desai et al., 2008).

Antitumor Screening and Molecular Modeling

Exploratory work on the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds and their precursors has highlighted the potential of these molecules in anticancer research. Molecular modeling and antitumor screenings against various cancer cell lines have revealed promising cytotoxic activities, which could be leveraged in the development of new therapeutic agents (Abu-Melha, 2021).

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[3-(4-methylphenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3OS2/c1-11-5-7-12(8-6-11)16-20-17(24-21-16)23-10-15(22)19-14-4-2-3-13(18)9-14/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTFXQECGKZVXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NSC(=N2)SCC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.